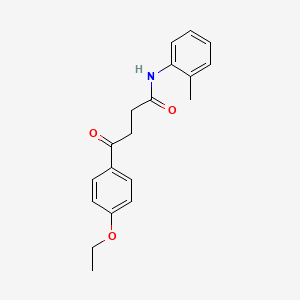
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide, also known as EPM-01, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPM-01 is a small molecule that belongs to the class of N-acyl amino acid derivatives. It is a white crystalline powder that is soluble in organic solvents like methanol and DMSO.
作用机制
The mechanism of action of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide involves the inhibition of COX-2 activity and the activation of the apoptotic pathway in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide reduces the production of prostaglandins, which leads to a decrease in inflammation. In cancer cells, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide induces apoptosis by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the levels of inflammatory mediators like prostaglandins and cytokines, which leads to a decrease in inflammation. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been found to have analgesic effects, which may be useful in the treatment of pain.
实验室实验的优点和局限性
One of the advantages of using 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in lab experiments is its high purity and stability. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide is a well-characterized compound that can be synthesized in large quantities with high purity. It is also stable under normal lab conditions, which makes it easy to handle and store. However, one of the limitations of using 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in lab experiments is its limited solubility in water. This may make it difficult to use in certain assays that require aqueous solutions.
未来方向
There are several future directions for the research on 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide. One area of interest is the development of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide as a potential therapeutic agent for inflammatory diseases like arthritis and inflammatory bowel disease. Another area of interest is the use of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in combination with other drugs for the treatment of cancer. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide may also have potential applications in the treatment of neuropathic pain and other chronic pain conditions. Further research is needed to fully understand the potential therapeutic properties of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide and its mechanism of action in different diseases.
合成方法
The synthesis of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzoyl chloride with 2-methylphenylalanine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and pyridine to obtain 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide. The yield of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide can be improved by using different reaction conditions and purification methods.
科学研究应用
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been studied extensively for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-23-16-10-8-15(9-11-16)18(21)12-13-19(22)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIVDIOJRBUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)


![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)


![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)